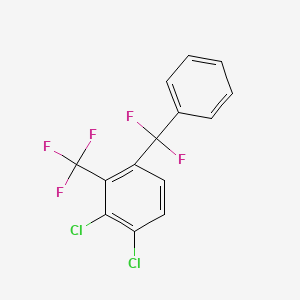![molecular formula C19H22N2O2 B14432167 4,4'-[Propane-1,3-diylbis(methylazanediyl)]dibenzaldehyde CAS No. 78575-81-2](/img/structure/B14432167.png)
4,4'-[Propane-1,3-diylbis(methylazanediyl)]dibenzaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,4’-[Propane-1,3-diylbis(methylazanediyl)]dibenzaldehyde is an organic compound with the molecular formula C19H22N2O2. This compound features two benzaldehyde groups connected by a propane-1,3-diylbis(methylazanediyl) linker. It is known for its applications in various fields, including organic synthesis and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-[Propane-1,3-diylbis(methylazanediyl)]dibenzaldehyde typically involves the reaction of 4-formylbenzaldehyde with 1,3-dibromopropane in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent like acetonitrile at elevated temperatures (around 120°C) for several hours. The product is then purified through recrystallization or chromatography .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized for efficiency and yield, often involving continuous flow reactors and automated purification systems to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
4,4’-[Propane-1,3-diylbis(methylazanediyl)]dibenzaldehyde undergoes several types of chemical reactions, including:
Oxidation: The aldehyde groups can be oxidized to carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde groups can be reduced to primary alcohols using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The benzaldehyde groups can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.
Major Products Formed
Oxidation: 4,4’-[Propane-1,3-diylbis(methylazanediyl)]dibenzoic acid.
Reduction: 4,4’-[Propane-1,3-diylbis(methylazanediyl)]dibenzyl alcohol.
Substitution: 4,4’-[Propane-1,3-diylbis(methylazanediyl)]dinitrobenzaldehyde (in the case of nitration).
Scientific Research Applications
4,4’-[Propane-1,3-diylbis(methylazanediyl)]dibenzaldehyde has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays and as a probe in molecular biology studies.
Medicine: Explored for its potential therapeutic properties, including its role as an intermediate in the synthesis of pharmaceutical compounds.
Mechanism of Action
The mechanism of action of 4,4’-[Propane-1,3-diylbis(methylazanediyl)]dibenzaldehyde is primarily related to its ability to interact with various molecular targets through its aldehyde groups. These interactions can lead to the formation of Schiff bases with amines, which are important in many biochemical processes. The compound’s structure allows it to participate in a variety of chemical reactions, making it a versatile tool in synthetic chemistry .
Comparison with Similar Compounds
Similar Compounds
4,4’-[Propane-1,3-diylbis(oxy)]dibenzaldehyde: Similar structure but with oxygen atoms instead of nitrogen atoms in the linker.
4,4’-[Propane-1,3-diylbis(ethylazanediyl)]dibenzaldehyde: Similar structure but with ethyl groups instead of methyl groups in the linker.
Uniqueness
4,4’-[Propane-1,3-diylbis(methylazanediyl)]dibenzaldehyde is unique due to the presence of nitrogen atoms in its linker, which can influence its reactivity and interaction with other molecules. This structural feature can lead to different chemical and physical properties compared to its oxygen-containing analogs .
Properties
CAS No. |
78575-81-2 |
|---|---|
Molecular Formula |
C19H22N2O2 |
Molecular Weight |
310.4 g/mol |
IUPAC Name |
4-[3-(4-formyl-N-methylanilino)propyl-methylamino]benzaldehyde |
InChI |
InChI=1S/C19H22N2O2/c1-20(18-8-4-16(14-22)5-9-18)12-3-13-21(2)19-10-6-17(15-23)7-11-19/h4-11,14-15H,3,12-13H2,1-2H3 |
InChI Key |
YULNPQCACNKLQS-UHFFFAOYSA-N |
Canonical SMILES |
CN(CCCN(C)C1=CC=C(C=C1)C=O)C2=CC=C(C=C2)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


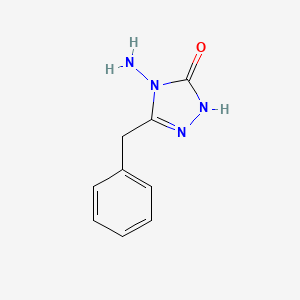

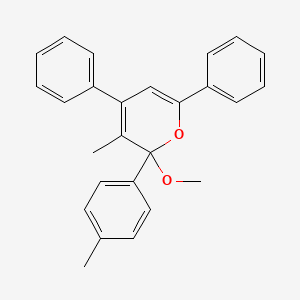
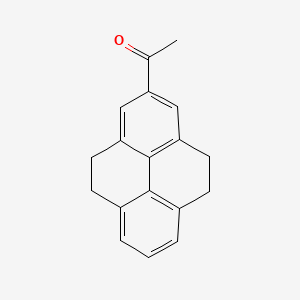
![(1S,4S)-1,3,3-trimethyl-2-oxabicyclo[2.2.2]octan-5-one](/img/structure/B14432101.png)
![4-Acetamido[1,1'-biphenyl]-3-yl dihydrogen phosphate](/img/structure/B14432103.png)
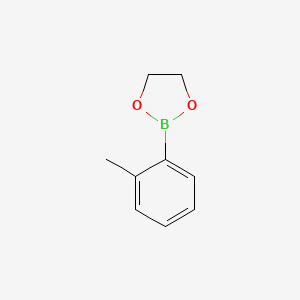
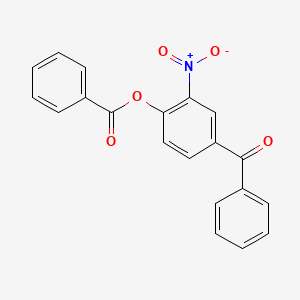
![3-[(E)-(2-Hydroperoxypropan-2-yl)diazenyl]propanenitrile](/img/structure/B14432127.png)
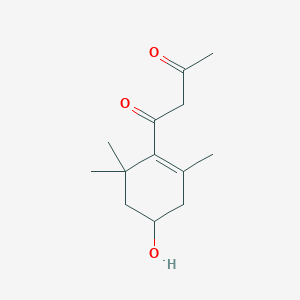
![Methanone, phenyl[2-(2-propenyl)phenyl]-](/img/structure/B14432138.png)
![N-Butyl-N-({[(naphthalen-1-yl)methyl]sulfanyl}methyl)butan-1-amine](/img/structure/B14432151.png)
